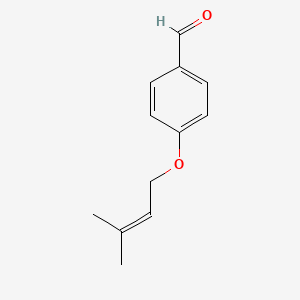

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

4-(3-methylbut-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAMZJYDORGUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448389 | |

| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28090-12-2 | |

| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde derivative. It is characterized by a benzaldehyde core with a prenyloxy (3-methylbut-2-en-1-yl ether) substituent at the para-position.[1] This compound is of interest to researchers in medicinal chemistry and natural product synthesis due to its presence in various natural sources and its potential biological activities.[2] This document provides an in-depth overview of its physicochemical properties, synthesis, and analytical characterization, intended for a scientific audience.

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 28090-12-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄O₂ | [3][5] |

| Molecular Weight | 190.24 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 4-Prenyloxybenzaldehyde, 4-(3-methylbut-2-enoxy)benzaldehyde | [2][3][6] |

| InChI Key | ZCAMZJYDORGUOV-UHFFFAOYSA-N | [1][2] |

| Water Solubility | 41.57 mg/L at 25 °C (estimated) | [3] |

| Appearance | Not specified; likely a colorless to pale yellow liquid or solid | |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | [3] |

Synthesis Protocol

The primary synthetic route to this compound is the Williamson ether synthesis.[1] This method involves the alkylation of a phenoxide with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis from 4-hydroxybenzaldehyde and prenyl bromide, which has been reported to achieve a yield of 83%.[1]

Materials:

-

4-hydroxybenzaldehyde

-

3,3-Dimethylallyl bromide (Prenyl bromide)

-

A suitable base (e.g., Potassium carbonate, Sodium hydride)

-

A suitable solvent (e.g., Acetone, Dimethylformamide - DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Deprotonation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in the chosen solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Alkylation: Add 3,3-dimethylallyl bromide (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Description |

| ¹H NMR | The structure is confirmed by proton NMR. Key characteristic signals include the aldehydic proton at δ 9.88 (singlet), aromatic protons around δ 7.83 (doublet), and a vinylic proton of the prenyl group at δ 5.45 (triplet).[1] |

| ¹³C NMR | Carbon NMR is used to confirm the carbon framework of the molecule.[1] |

| IR Spectroscopy | Infrared spectroscopy is used to identify functional groups. A vapor-phase IR spectrum is available for this compound.[2] |

| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern of the compound.[2] |

General Experimental Workflow for Characterization

The following diagram outlines the logical flow for the structural elucidation and purity assessment of the synthesized product.

Biological Activity and Signaling Pathways

Preliminary research indicates that this compound possesses potential therapeutic properties, including anti-inflammatory and pro-apoptotic effects.

-

Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, a mechanism linked to the inhibition of phorbol ester-induced protein kinase C (PKC) activity.[1]

-

Anti-inflammatory Effects: It exhibits anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase (LOX).[1]

The diagram below illustrates these proposed mechanisms of action.

Conclusion

This compound is a synthetically accessible compound with well-defined spectroscopic characteristics. Its potential biological activities make it a molecule of interest for further investigation in drug discovery and development. This guide provides the core physicochemical data and standardized protocols necessary for researchers to synthesize, characterize, and further explore the properties of this compound.

References

- 1. This compound | 28090-12-2 | Benchchem [benchchem.com]

- 2. 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | C12H14O2 | CID 10921323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3-methyl-2-butenyl) oxybenzaldehyde [flavscents.com]

- 4. This compound - SP Chemicals [sp-chemicals.com]

- 5. 4-(3-Methylbut-2-enoxy)benzaldehyde | LGC Standards [lgcstandards.com]

- 6. 4-(3-Methylbut-2-enoxy)benzaldehyde | LGC Standards [lgcstandards.com]

Spectroscopic Profile of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde. The information presented herein is essential for the verification of the synthesis and for the quality control of this compound in research and development settings. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining these spectra, and a workflow diagram for the spectroscopic analysis of the synthesized compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from spectral databases and analysis of structurally similar compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Ar-CH O |

| 7.83 | d, J = 8.8 Hz | 2H | Ar-H (ortho to CHO) |

| 7.01 | d, J = 8.8 Hz | 2H | Ar-H (ortho to OCH₂) |

| 5.49 | t, J = 6.6 Hz | 1H | =CH |

| 4.60 | d, J = 6.6 Hz | 2H | O-CH ₂ |

| 1.81 | s | 3H | =C(CH₃)₂ |

| 1.76 | s | 3H | =C(CH₃)₂ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | C HO |

| 163.8 | Ar-C -O |

| 138.5 | =C (CH₃)₂ |

| 132.0 | Ar-C H (ortho to CHO) |

| 130.2 | Ar-C (ipso to CHO) |

| 119.5 | =C H |

| 114.9 | Ar-C H (ortho to OCH₂) |

| 65.2 | O-C H₂ |

| 25.9 | =C(C H₃)₂ |

| 18.3 | =C(C H₃)₂ |

Table 3: IR Spectroscopy Data (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2910 | Medium | C-H stretch (alkane) |

| 2870, 2770 | Medium | C-H stretch (aldehyde) |

| 1700 | Strong | C=O stretch (aldehyde) |

| 1600, 1580 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1160 | Strong | C-O stretch (alkyl ether) |

| 830 | Strong | C-H bend (para-substituted aromatic) |

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 190 | 40 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - C₅H₉]⁺ |

| 69 | 80 | [C₅H₉]⁺ |

Experimental Protocols

The following are general experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a vapor phase spectrum, a small amount of the sample is injected into a heated gas cell. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, for a solid or liquid sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to 4-(3-methyl-2-butenyloxy)benzaldehyde (CAS: 28090-12-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical information, safety data, and potential biological significance of 4-(3-methyl-2-butenyloxy)benzaldehyde (CAS number 28090-12-2). Also known as 4-prenyloxybenzaldehyde, this compound is an aromatic aldehyde that holds interest for its structural similarity to naturally occurring bioactive molecules. This document consolidates available quantitative data, outlines a general synthetic approach, and explores potential biological activities, drawing parallels with structurally related compounds. Particular attention is given to its potential involvement in anti-inflammatory pathways, supported by data on analogous compounds.

Chemical Information and Physical Properties

4-(3-methyl-2-butenyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a prenyl ether group at the para position.[1] This structural feature imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 28090-12-2[2] |

| IUPAC Name | 4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde |

| Synonyms | 4-Prenyloxybenzaldehyde, p-(3-Methyl-2-butenyloxy)benzaldehyde[3] |

| Molecular Formula | C₁₂H₁₄O₂[1] |

| Molecular Weight | 190.24 g/mol [4] |

| InChI Key | ZCAMZJYDORGUOV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Colorless to pale yellow oil/liquid | [5][6] |

| Boiling Point | 313 °C | [6][7][8] |

| Density | 1.030 g/cm³ | [6][8] |

| Flash Point | 137 °C | [6][7][8] |

| Refractive Index | 1.542 | [1][7] |

| Solubility | Slightly soluble in chloroform and methanol.[6][8] Generally soluble in organic solvents. | [9] |

Synthesis

The primary synthetic route to 4-(3-methyl-2-butenyloxy)benzaldehyde is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 4-hydroxybenzaldehyde is reacted with prenyl bromide (1-bromo-3-methyl-2-butene) in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

The following protocol is a generalized procedure based on the synthesis of similar benzaldehyde ethers and should be optimized for specific laboratory conditions.

Materials:

-

4-Hydroxybenzaldehyde

-

Prenyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., acetone or DMF).

-

Base Addition: Add potassium carbonate (1.5 - 2.0 eq) to the mixture.

-

Alkylation: While stirring, add prenyl bromide (1.1 - 1.5 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(3-methyl-2-butenyloxy)benzaldehyde.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of 4-(3-methyl-2-butenyloxy)benzaldehyde.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons on the disubstituted benzene ring (two doublets, in the range of 6.9-7.9 ppm), a vinyl proton from the prenyl group (triplet, ~5.4-5.6 ppm), a methylene group adjacent to the ether oxygen (doublet, ~4.5-4.7 ppm), and two methyl groups of the prenyl moiety (singlets, ~1.7-1.8 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit a characteristic signal for the aldehyde carbonyl carbon (~191 ppm). Other expected signals include those for the aromatic carbons (in the region of 115-165 ppm), the carbons of the prenyl group including the vinyl carbons (~120 and ~140 ppm), the methylene carbon (~65 ppm), and the two methyl carbons (~18 and ~26 ppm).

-

FT-IR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group around 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching of the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹), C=C stretching of the aromatic ring and the prenyl group (around 1600 cm⁻¹ and 1670 cm⁻¹ respectively), and C-O stretching of the ether linkage (around 1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 190. Fragmentation patterns would likely involve the loss of the prenyl group or cleavage of the ether bond.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-(3-methyl-2-butenyloxy)benzaldehyde. The following information is based on data for benzaldehyde and its derivatives.

Table 3: Hazard Information

| Hazard | Description |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 4-(3-methyl-2-butenyloxy)benzaldehyde is limited. However, its structural similarity to other naturally occurring and synthetic benzaldehyde derivatives provides a basis for predicting its potential bioactivity.

Anti-Inflammatory Potential and the MAPK Signaling Pathway

A study on the structurally related compound, 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde, isolated from the coral-derived fungus Aspergillus terreus, demonstrated significant anti-inflammatory effects.[10][11] This compound was shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[10]

The anti-inflammatory mechanism of this related compound was elucidated to involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it was observed to decrease the phosphorylation of key MAPK proteins: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[10][11] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.

Given the structural similarity, it is plausible that 4-(3-methyl-2-butenyloxy)benzaldehyde may also exhibit anti-inflammatory properties through a similar mechanism of action involving the MAPK pathway.

Diagram 2: Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the MAPK signaling pathway by 4-(3-methyl-2-butenyloxy)benzaldehyde.

Experimental Protocols for Investigating Anti-Inflammatory Activity

To validate the potential anti-inflammatory effects of 4-(3-methyl-2-butenyloxy)benzaldehyde, a series of in vitro experiments can be conducted.

5.2.1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line is a standard model for studying inflammation.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Pre-treat cells with various concentrations of 4-(3-methyl-2-butenyloxy)benzaldehyde for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

5.2.2. Cytotoxicity Assay (MTT Assay):

-

Principle: To determine the non-toxic concentration range of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.

-

Protocol:

-

Seed RAW264.7 cells in a 96-well plate.

-

After 24 hours, treat the cells with a range of concentrations of 4-(3-methyl-2-butenyloxy)benzaldehyde for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

5.2.3. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: To quantify the production of NO, a key inflammatory mediator. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with an equal volume of Griess reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

5.2.4. Western Blot Analysis for MAPK Pathway Proteins:

-

Principle: To investigate the effect of the compound on the phosphorylation of MAPK proteins (p-ERK, p-JNK, p-p38).

-

Protocol:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Diagram 3: Experimental Workflow for Anti-Inflammatory Assays

Caption: Workflow for evaluating the anti-inflammatory activity of the target compound.

Conclusion

4-(3-methyl-2-butenyloxy)benzaldehyde is a compound with well-defined chemical and physical properties. While direct biological data is scarce, its structural relationship to known anti-inflammatory benzaldehydes suggests a promising area for future research. The hypothesized mechanism of action through the MAPK signaling pathway, based on analogous compounds, provides a clear and testable framework for investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the potential therapeutic applications of this compound, particularly in the context of inflammatory diseases. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and safety profile.

References

- 1. guidechem.com [guidechem.com]

- 2. 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | C12H14O2 | CID 10921323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-(3-Methylbut-2-enoxy)benzaldehyde | LGC Standards [lgcstandards.com]

- 5. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 28090-12-2 CAS MSDS (4'-(3-Methyl-2-butyenyloxy)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 4'-(3-Methyl-2-butyenyloxy)benzaldehyde | 28090-12-2 [chemicalbook.com]

- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Applications of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a member of the prenyloxybenzaldehyde class of organic compounds, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its known and extrapolated pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. While specific quantitative data and detailed mechanistic studies on this particular molecule are limited in publicly accessible literature, this document synthesizes the available information on closely related analogues to provide a framework for future research and development. This guide includes summaries of quantitative data for related compounds, representative experimental protocols, and hypothetical signaling pathways to guide further investigation.

Introduction

This compound, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde distinguished by a prenyl group attached via an ether linkage. This structural motif is found in a variety of natural products and has been associated with a range of biological activities. The presence of both an aldehyde group and a lipophilic prenyl chain suggests potential for diverse interactions with biological targets. This document aims to collate the existing, albeit limited, data and provide a forward-looking perspective on the pharmacological potential of this compound. The compound has been reported in organisms such as Peniophora polygonia, Myriactis humilis, and Clausena anisata[1].

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a Williamson ether synthesis.

General Synthesis Protocol

A common synthetic route involves the reaction of 4-hydroxybenzaldehyde with a prenyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene), in the presence of a base and a suitable solvent.

-

Reactants: 4-hydroxybenzaldehyde, prenyl bromide.

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent: Acetone, dimethylformamide (DMF), or acetonitrile.

-

Procedure: 4-hydroxybenzaldehyde is dissolved in the solvent, and the base is added. The mixture is stirred, and then prenyl bromide is added dropwise. The reaction is typically heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography. After cooling, the mixture is filtered, and the solvent is evaporated. The resulting crude product is then purified, usually by column chromatography on silica gel.

Potential Pharmacological Applications

Based on studies of structurally similar compounds, this compound is predicted to exhibit anti-inflammatory, anti-tumor, and antimicrobial activities.

Anti-inflammatory Activity

Prenylated benzaldehyde derivatives have demonstrated significant anti-inflammatory effects. For instance, compounds isolated from Eurotium cristatum, which share the core prenylbenzaldehyde structure, have shown potent inhibition of inflammatory mediators[1]. The proposed mechanisms for related compounds involve the suppression of nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) and the downregulation of cyclooxygenase-2 (COX-2) expression.

Anti-tumor Activity

The induction of apoptosis in cancer cells is a key mechanism attributed to some benzaldehyde derivatives. While direct evidence for this compound is not yet available, related compounds are known to trigger apoptotic pathways. One suggested mechanism is the inhibition of protein kinase C (PKC), a family of enzymes involved in cell proliferation and survival.

Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess antimicrobial properties. The lipophilic prenyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to increased efficacy compared to the parent benzaldehyde molecule.

Quantitative Data Summary

Table 1: Anti-inflammatory Activity of Related Prenylbenzaldehyde Derivatives

| Compound Name | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Cristaldehyde A | NO Production Inhibition | RAW 264.7 | 3.50 | [1] |

| Cristaldehyde B | NO Production Inhibition | RAW 264.7 | 14.50 | [1] |

| 4-Hydroxybenzaldehyde | NO Production Inhibition | RAW 264.7 | >100 | Inferred from related studies |

Table 2: Antimicrobial Activity of Benzaldehyde

| Microorganism | Assay | MIC | Reference |

| Escherichia coli | Broth Dilution | 6-10 mM | Inferred from general literature |

| Staphylococcus aureus | Broth Dilution | 6-10 mM | Inferred from general literature |

| Candida albicans | Broth Dilution | 8-10 mM | Inferred from general literature |

Experimental Protocols

The following are representative, detailed protocols for assays relevant to the potential pharmacological applications of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

-

Incubation: The plate is incubated for a further 24 hours.

-

Griess Assay: 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity: MTT Assay

-

Cell Seeding: Cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound and incubated for 24 or 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Quantification: The absorbance at 570 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A bacterial or fungal suspension is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and a general experimental workflow for evaluating the pharmacological potential of this compound.

Caption: General workflow from synthesis to in vitro screening.

Caption: Hypothesized anti-inflammatory signaling pathway.

Caption: Hypothesized anti-tumor signaling pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. However, the current body of literature lacks specific, in-depth studies on this particular molecule. The data from structurally related compounds strongly suggest that it warrants further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and comprehensive physicochemical characterization.

-

Systematic In Vitro Screening: Conducting a battery of assays to determine the IC₅₀ and MIC values for its anti-inflammatory, cytotoxic, and antimicrobial activities against a broad range of cell lines and pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.

-

In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.

The information and protocols provided in this technical guide offer a solid foundation for initiating such a research program. The elucidation of the pharmacological profile of this compound could lead to the development of new and effective treatments for a variety of diseases.

References

An In-depth Review of the Synthesis and Applications of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a notable benzaldehyde derivative, is distinguished by a prenyloxy group attached at the para position. This compound serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules, including analogues of the bioactive chalcone, licochalcone A. Furthermore, it has garnered attention for its own potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This technical guide provides a comprehensive review of the available literature on its synthesis, characterization, and biological applications, with a focus on presenting quantitative data and detailed experimental methodologies.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, typically 3,3-dimethylallyl bromide (prenyl bromide), in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

4-Hydroxybenzaldehyde

-

3,3-Dimethylallyl bromide (Prenyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone or DMF, add potassium carbonate or cesium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 3,3-dimethylallyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Data Presentation

Synthesis and Spectroscopic Data

| Parameter | Value | Reference |

| Synthesis | ||

| Reaction Type | Williamson Ether Synthesis | [1] |

| Yield | 83% | [1] |

| ¹H NMR (CDCl₃) | ||

| δ 9.88 (s, 1H) | Aldehydic proton (-CHO) | [1] |

| δ 7.83 (d, 2H) | Aromatic protons (ortho to -CHO) | [1] |

| δ 7.01 (d, 2H) | Aromatic protons (ortho to -O-prenyl) | |

| δ 5.45 (t, 1H) | Vinylic proton of prenyl group | [1] |

| δ 4.60 (d, 2H) | Methylene protons (-O-CH₂-) | |

| δ 1.81 (s, 3H) | Methyl protons of prenyl group | |

| δ 1.76 (s, 3H) | Methyl protons of prenyl group | |

| ¹³C NMR (CDCl₃) | ||

| δ 190.8 | Aldehydic carbon (C=O) | |

| δ 163.8 | Aromatic carbon (-C-O-) | |

| δ 138.8 | Vinylic carbon of prenyl group | |

| δ 132.0 | Aromatic carbons (ortho to -CHO) | |

| δ 130.0 | Aromatic carbon (-C-CHO) | |

| δ 119.5 | Vinylic carbon of prenyl group | |

| δ 115.0 | Aromatic carbons (ortho to -O-prenyl) | |

| δ 65.2 | Methylene carbon (-O-CH₂-) | |

| δ 25.8 | Methyl carbon of prenyl group | |

| δ 18.3 | Methyl carbon of prenyl group | |

| IR (cm⁻¹) | ~1680–1700 (C=O stretch), ~1250 (C-O-C ether linkage) | [1] |

| HRMS | Confirms molecular ion peaks with <5 ppm error | [1] |

Biological Activities and Use in Drug Development

This compound has been investigated for its potential anti-tumor and anti-inflammatory properties.[1]

Anti-tumor Activity

The compound is reported to induce apoptosis in cancer cells.[1] The proposed mechanism involves the inhibition of phorbol ester-induced protein kinase C (PKC) activity.[1]

Caption: Proposed mechanism of apoptosis induction via PKC inhibition.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, namely inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase.[1]

Caption: Inhibition of key inflammatory enzymes.

Use as a Synthetic Intermediate

This compound is a crucial precursor for the synthesis of licochalcone A analogues. These chalcones are synthesized via a Claisen-Schmidt condensation reaction between the benzaldehyde derivative and an appropriate acetophenone.

Materials:

-

This compound

-

Substituted acetophenone

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide while stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Conclusion

This compound is a synthetically accessible and versatile compound. Its straightforward synthesis via the Williamson etherification makes it a readily available building block for more complex molecules, particularly in the synthesis of licochalcone A analogues. Furthermore, its own reported anti-tumor and anti-inflammatory activities, through the inhibition of key signaling pathways, suggest its potential as a lead compound in drug discovery efforts. Further detailed investigations into its biological activities, including comprehensive in vitro and in vivo studies, are warranted to fully elucidate its therapeutic potential. The detailed protocols and compiled data in this guide aim to facilitate such future research endeavors.

References

Understanding the structure of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic properties, and potential biological activities of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. This aromatic aldehyde, featuring a prenyl ether moiety, has garnered interest for its potential applications in medicinal chemistry and drug development, particularly in the areas of oncology and inflammatory diseases. This document consolidates available data on its synthesis via Williamson ether synthesis, its characteristic spectral data, and preliminary insights into its mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as 4-prenyloxybenzaldehyde, is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . The structure consists of a benzaldehyde core with a 3-methylbut-2-en-1-yl (prenyl) group attached to the phenolic oxygen at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| CAS Number | 28090-12-2 | [1] |

| Appearance | Not specified in detail, likely a solid or oil | - |

| Solubility | Soluble in common organic solvents | Inferred |

Synthesis

The primary synthetic route to this compound is the Williamson ether synthesis.[2] This well-established Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an alkyl halide, in this case, prenyl bromide (1-bromo-3-methyl-2-butene).

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[2][3][4][5][6]

Materials:

-

4-Hydroxybenzaldehyde

-

Prenyl bromide (1-bromo-3-methyl-2-butene)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add prenyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Logical Relationship of Williamson Ether Synthesis

Caption: Williamson ether synthesis of the target compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | δ ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to CHO), ~7.0 (d, 2H, Ar-H ortho to O-prenyl), ~5.5 (t, 1H, vinylic-H of prenyl), ~4.6 (d, 2H, -O-CH₂-), ~1.8 (s, 3H, CH₃), ~1.7 (s, 3H, CH₃) |

| ¹³C NMR | δ ~191 (C=O), ~164 (Ar-C-O), ~140 (C=CH of prenyl), ~132 (Ar-CH ortho to CHO), ~130 (Ar-C-CHO), ~120 (CH=C of prenyl), ~115 (Ar-CH ortho to O-prenyl), ~65 (-O-CH₂-), ~26 (CH₃), ~18 (CH₃) |

| IR (cm⁻¹) | ~2920 (C-H aliphatic), ~2850 (C-H aldehyde), ~1685 (C=O aldehyde), ~1600, ~1580 (C=C aromatic), ~1250 (C-O ether) |

| Mass Spec (MS) | m/z 190 (M⁺), characteristic fragmentation pattern |

Note: The exact chemical shifts (δ) in NMR and absorption frequencies in IR may vary slightly depending on the solvent and instrument used.[1][7][8][9][10][11]

Biological Activities and Potential Applications

Preliminary studies suggest that this compound possesses promising biological activities, making it a molecule of interest for drug development.

Anticancer Activity

Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[12][13] While specific IC₅₀ values for this compound are not widely reported in publicly accessible literature, related compounds have shown activity.[12][13][14][15][16] The proposed mechanism of action for some benzaldehydes involves the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete medium.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagram: Potential Anticancer Mechanism

Caption: Postulated anticancer mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of benzaldehyde derivatives has also been explored.[17][18][19][20][21][22] The mechanism may involve the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a common method to assess the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This compound is a readily synthesizable aromatic aldehyde with potential for further investigation in the field of drug discovery. Its synthesis via Williamson ether synthesis is straightforward. The preliminary indications of its anticancer and anti-inflammatory activities warrant more detailed in vivo studies and mechanism of action elucidation to fully understand its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.

References

- 1. 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | C12H14O2 | CID 10921323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 11. bionmr.unl.edu [bionmr.unl.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

In-Vitro Profile of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Overview of Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a prenylated derivative of p-hydroxybenzaldehyde, is a compound of growing interest in the scientific community. Preliminary in-vitro studies have suggested its potential as a multifaceted agent with anti-inflammatory, anti-tumor, and antioxidant properties. This technical guide provides a comprehensive analysis of the available in-vitro data, detailed experimental protocols, and an exploration of the potential signaling pathways involved in its mechanism of action.

Biological Activities and In-Vitro Data

In-vitro research indicates that this compound exhibits a range of biological effects, primarily centered around its anti-inflammatory and cytotoxic activities.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade. It has been reported to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase[1]. The inhibition of iNOS is critical as this enzyme is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator. Similarly, by inhibiting COX enzymes, the compound can reduce the synthesis of prostaglandins, which are key players in inflammation and pain. The related compound, 4-hydroxybenzaldehyde, has been shown to suppress the production of nitric oxide and the induction of iNOS and COX-2 in lipopolysaccharide (LPS)-activated RAW264.7 macrophages[2].

Anticancer and Cytotoxic Activity

This compound has been shown to induce apoptosis in cancer cells. This pro-apoptotic effect is linked to the inhibition of phorbol ester-induced protein kinase C (PKC) activity[1]. PKC is a family of enzymes that play a crucial role in cell signaling pathways controlling cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. Studies on the broader class of benzaldehyde compounds have demonstrated tumor-specific cytotoxicity[3]. For instance, benzaldehyde has been shown to have a significantly lower IC50 for cancer cell lines compared to noncancer cell lines[1].

Antioxidant Potential

Quantitative In-Vitro Data Summary

Currently, specific IC50 values for this compound in various in-vitro assays are not extensively reported in publicly available literature. The following table provides a template for summarizing such data as it becomes available through further research.

| Assay Type | Cell Line / Target Enzyme | Endpoint | IC50 / % Inhibition | Reference |

| Cytotoxicity | e.g., MCF-7, HeLa | Cell Viability | Data not available | |

| Nitric Oxide Inhibition | RAW 264.7 | NO Production | Data not available | |

| COX-2 Inhibition | COX-2 Enzyme | Enzyme Activity | Data not available | |

| Lipoxygenase Inhibition | Lipoxygenase Enzyme | Enzyme Activity | Data not available | |

| PKC Inhibition | PKC Enzyme | Kinase Activity | Data not available | |

| DPPH Radical Scavenging | DPPH Radical | Radical Scavenging | Data not available |

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro experiments relevant to the assessment of this compound, based on standard laboratory practices and protocols described for similar compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce NO production by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect the protein levels of iNOS and COX-2 in cells treated with the compound.

Protocol:

-

Cell Treatment: Culture RAW 264.7 cells and treat them with this compound with or without LPS stimulation as described for the NO assay.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in methanol or ethanol.

-

DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution. A common ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed anti-inflammatory mechanism of action.

Caption: Proposed mechanism of apoptosis induction.

Caption: General workflow for in-vitro evaluation.

Conclusion and Future Directions

The preliminary in-vitro data for this compound are promising, suggesting its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. However, the currently available data is limited, and further comprehensive studies are warranted. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of the compound in a broader range of cancer cell lines and for the inhibition of key inflammatory enzymes.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by the compound through techniques such as kinase profiling and gene expression analysis.

-

In-Vivo Studies: Validating the in-vitro findings in relevant animal models of inflammation and cancer to assess its efficacy and safety profile.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a framework for designing and interpreting future in-vitro investigations into this promising compound.

References

- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-(prenyloxy)benzaldehyde, is a valuable intermediate in the synthesis of a variety of biologically active compounds and natural products. The presence of the prenyl group provides a lipophilic character and can be a key pharmacophore in drug design. Williamson etherification is a robust and widely used method for the synthesis of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of this compound from 4-hydroxybenzaldehyde and prenyl bromide (1-bromo-3-methyl-2-butene).

Reaction Scheme

The synthesis proceeds via the Williamson ether synthesis, a classic SN2 reaction. The hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of prenyl bromide, displacing the bromide leaving group to form the desired ether product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established Williamson etherification procedures for similar compounds.[3]

Materials:

-

4-Hydroxybenzaldehyde

-

Prenyl bromide (1-Bromo-3-methyl-2-butene) or Prenyl chloride (1-Chloro-3-methyl-2-butene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and anhydrous acetone (10-15 mL per mmol of 4-hydroxybenzaldehyde).

-

Addition of Alkylating Agent: To the stirred suspension, add prenyl bromide or prenyl chloride (1.0-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain under reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.[3]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound. Alternatively, crystallization from a suitable solvent system like petroleum ether can be employed for purification.[3]

-

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | ||

| 4-Hydroxybenzaldehyde | 1.00 g (8.19 mmol) | [3] |

| Prenyl Bromide | 1.14 mL (9.83 mmol) | [3] |

| Potassium Carbonate | 2.5 eq | [3] |

| Solvent | Acetone | |

| Reaction Conditions | ||

| Temperature | Reflux (~56 °C) | |

| Reaction Time | 8-20 hours | [3] |

| Product | ||

| Yield | 83% | [3] |

| Appearance | Yellow oil | [3] |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃): δ 9.88 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 5.50 (t, J = 6.8 Hz, 1H, C=CH), 4.61 (d, J = 6.8 Hz, 2H, OCH₂), 1.81 (s, 3H, CH₃), 1.76 (s, 3H, CH₃).[3] |

| ¹³C NMR | Expected signals around: δ 190.7 (CHO), 163.8 (C-O), 138.9 (C=CH), 131.9 (Ar-CH), 129.9 (Ar-C), 119.5 (C=CH), 114.8 (Ar-CH), 65.2 (OCH₂), 25.8 (CH₃), 18.2 (CH₃). (Predicted values, experimental data may vary slightly). |

| IR (KBr) | Expected characteristic peaks around: 2920-2850 cm⁻¹ (C-H aliphatic), 1685 cm⁻¹ (C=O aldehyde), 1600, 1510 cm⁻¹ (C=C aromatic), 1250, 1030 cm⁻¹ (C-O ether). |

| MS (ESI) | Expected m/z: 191.10 [M+H]⁺ for C₁₂H₁₄O₂. |

Biological Context and Signaling Pathways

Prenylated benzaldehydes and related phenolic compounds have been investigated for a variety of biological activities, including anti-inflammatory and anticancer properties. While the specific signaling pathways for this compound are not extensively detailed in the literature, related prenylated phenolics are known to modulate key cellular signaling pathways. For instance, some flavonoids with prenyl groups have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.

Caption: Potential anti-inflammatory signaling pathways modulated by prenylated phenolics.

Conclusion

The Williamson ether synthesis provides an efficient and straightforward method for the preparation of this compound. The protocol outlined in this application note, utilizing 4-hydroxybenzaldehyde, prenyl bromide, and potassium carbonate in acetone, offers a reliable procedure for obtaining the desired product in good yield. The resulting compound serves as a key building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized product.

References

- 1. Synthesis of the new 4Â-hydroxy-3Â-(3-methyl-2-butenyl)chalcone by microwave-assisted condensation of 4-hydroxy-3-(3Â-methyl-2Â-butenyl) acetophenone isolated from senecio graveolens and benzaldehyde [scielo.org.bo]

- 2. air.unimi.it [air.unimi.it]

- 3. expert.taylors.edu.my [expert.taylors.edu.my]

Application Notes and Protocols: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-(prenyloxy)benzaldehyde, is a versatile building block in organic synthesis. The presence of both a reactive aldehyde group and a prenyl ether moiety makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with potential biological activity. The prenyl group is a key structural motif in many natural products and is often associated with enhanced bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in two fundamental carbon-carbon bond-forming reactions: the Claisen-Schmidt condensation for the synthesis of chalcones and the Wittig reaction for the synthesis of stilbenes.

Application 1: Synthesis of Prenylated Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a wide range of pharmacological activities.[3][4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is a straightforward and widely used method for their synthesis.[5][6] The use of this compound in this reaction allows for the introduction of a prenyl group, which can significantly influence the biological profile of the resulting chalcone.

A representative reaction is the condensation of a substituted this compound with a substituted acetophenone to yield a prenylated chalcone. A specific example is the synthesis of (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[7]

Experimental Workflow: Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of a prenylated chalcone.

Experimental Protocol: Synthesis of (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[7]

Materials:

-

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

-

3,4,5-Trimethoxyacetophenone

-

50% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (0.50 g, 2.27 mmol) and 3,4,5-trimethoxyacetophenone (0.47 g, 2.27 mmol) in a suitable solvent, add 50% NaOH solution (0.73 mL, 9.08 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:3) as the eluent to afford the pure chalcone.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) | Reference |

| 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde | 3,4,5-Trimethoxyacetophenone | (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 61.2% | 115-116 | [7] |

Application 2: Synthesis of Prenylated Stilbenes via Wittig Reaction

Stilbenes are another class of compounds with significant biological properties, including anticancer and antioxidant activities. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes, including stilbenes, from aldehydes and phosphorus ylides. By employing this compound in a Wittig reaction, prenylated stilbenes can be synthesized, which are of interest in drug discovery.

A general approach involves the reaction of this compound with a benzyltriphenylphosphonium halide in the presence of a strong base.

Experimental Workflow: Wittig Reaction

References

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journaljabb.com [journaljabb.com]

- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]

- 7. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

Cell-based assays to evaluate the anti-inflammatory properties of the compound.

Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays

These application notes provide detailed protocols for key cell-based assays designed to screen and characterize compounds for anti-inflammatory properties. The assays selected cover critical pathways in the inflammatory response, from cytokine secretion to the activation of central signaling hubs and the production of lipid mediators.

Assay 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

Application Note

Introduction and Principle A primary hallmark of inflammation is the production of pro-inflammatory cytokines by immune cells.[1][2][3] Macrophages, when activated by stimuli such as bacterial lipopolysaccharide (LPS), release a cascade of cytokines including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6][7] This assay measures the ability of a test compound to inhibit the secretion of these key cytokines from LPS-stimulated macrophages (e.g., RAW 264.7 or primary human peripheral blood mononuclear cells - PBMCs).[4][8][9] The concentration of cytokines in the cell culture supernatant is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][10] This provides a direct measure of the compound's potential to suppress inflammatory mediator production.

Key Features

-

Physiologically Relevant: Mimics a key aspect of the innate immune response to bacterial infection.[6]

-

Direct Measurement: Quantifies the reduction of key inflammatory mediators (TNF-α, IL-6, IL-1β).[1][4]

-

Versatile: Can be adapted for various cell types, including immortalized cell lines (e.g., THP-1, RAW 264.7) and primary cells (e.g., PBMCs).[8][9][11]

-

High-Throughput Capable: Amenable to 96-well or 384-well plate formats for screening.

Data Presentation: Example of Compound XYZ